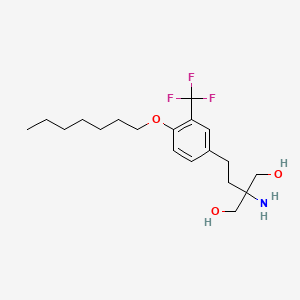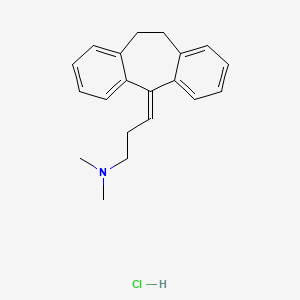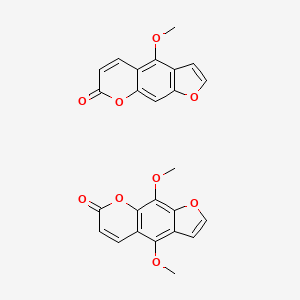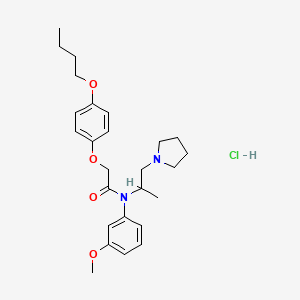
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride is a bioactive chemical.
科学的研究の応用
Conformational Analysis in Opioid Agonists Development
A study by Costello et al. (1991) explored the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides for evaluating their potential as opioid kappa agonists. This research highlighted the importance of conformational analysis in developing potent opioid kappa agonists.
Structure/Activity Studies in Opioid Agonists
Another study by Barlow et al. (1991) examined the synthesis of similar compounds, focusing on the structural variations at the carbon adjacent to the amide nitrogen. This research contributed to understanding the structure-activity relationship in opioid kappa agonists.
Metabolism in Herbicides
Research by Coleman et al. (2000) and Coleman et al. (2000) investigated the metabolic pathways of acetochlor and related herbicides in human and rat liver microsomes. This study is crucial in understanding the biotransformation and potential risks of these herbicides.
Selective and Long-lasting Kappa Antagonism
Chang et al. (1995) and Chang et al. (1994) synthesized 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (DIPPA), which shows selective and long-lasting κ opioid receptor antagonism, marking significant progress in opioid research.
Biodegradation of Acetochlor
Wang et al. (2015) explored the biodegradation of acetochlor, a related herbicide, revealing insights into the environmental impact and degradation pathways of such compounds.
Drug Synthesis and Characterization
Research by Mai Lifang (2011) on the synthesis of Efletirizine hydrochloride, a histamine H1 receptor antagonist, demonstrates the relevance of acetamide derivatives in pharmacological synthesis.
Antioxidant Activity in Coordination Complexes
A study by Chkirate et al. (2019) investigated pyrazole-acetamide derivatives and their coordination complexes, highlighting their significant antioxidant activity.
特性
CAS番号 |
29728-52-7 |
|---|---|
製品名 |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride |
分子式 |
C26H37ClN2O4 |
分子量 |
477 g/mol |
IUPAC名 |
2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-(1-pyrrolidin-1-ylpropan-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-4-5-17-31-23-11-13-24(14-12-23)32-20-26(29)28(21(2)19-27-15-6-7-16-27)22-9-8-10-25(18-22)30-3;/h8-14,18,21H,4-7,15-17,19-20H2,1-3H3;1H |
InChIキー |
ICVKHEMEIVBIJF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(C2=CC(=CC=C2)OC)C(C)CN3CCCC3.Cl |
正規SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(C2=CC(=CC=C2)OC)C(C)CN3CCCC3.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



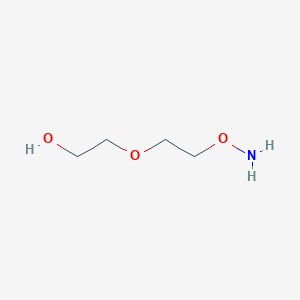
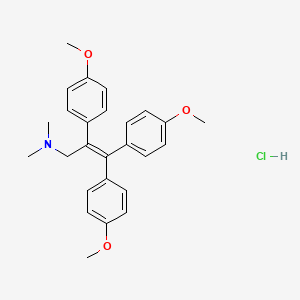

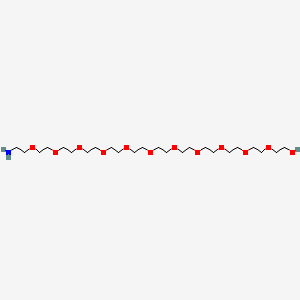
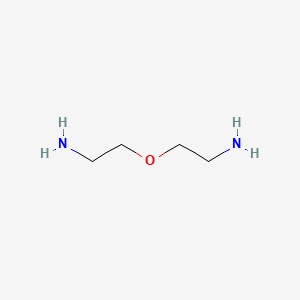
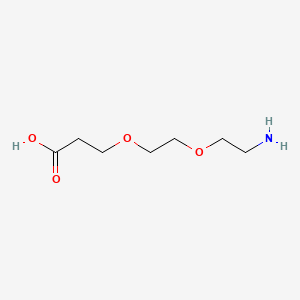
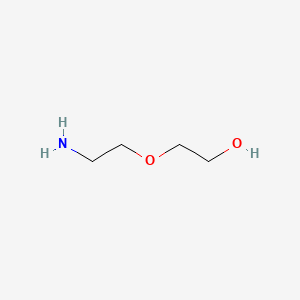
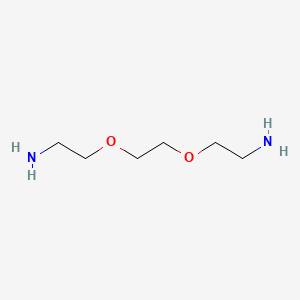
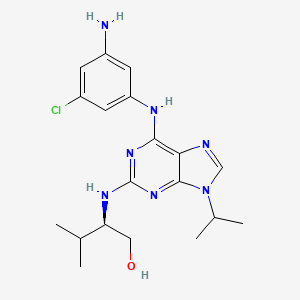
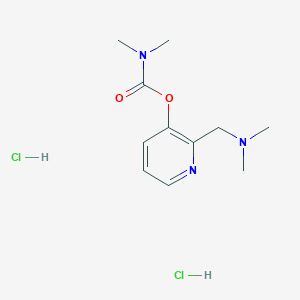
![Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine](/img/structure/B1664906.png)
